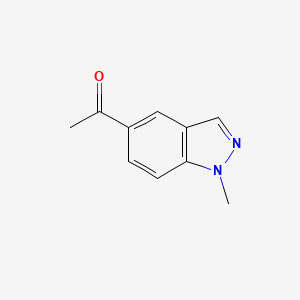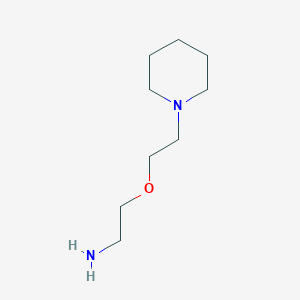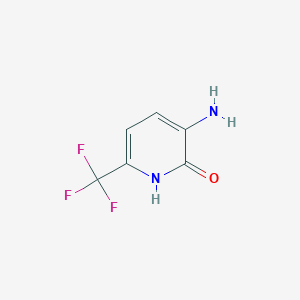
3-Amino-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
3-Amino-6-(trifluoromethyl)pyridin-2-ol: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group at the third position, a trifluoromethyl group at the sixth position, and a hydroxyl group at the second position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Biochemical Analysis
Biochemical Properties
3-Amino-6-(trifluoromethyl)pyridin-2-ol plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling cascades. This can result in changes in gene expression profiles, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors, modulating their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and cell death. Threshold effects have been observed, where the compound’s effects shift from protective to harmful at a specific dosage range. These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of metabolic enzymes, thereby modulating the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters and ATP-binding cassette transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, phosphorylation or acetylation of this compound can influence its localization and interaction with other biomolecules. The subcellular localization of the compound can also affect its ability to modulate cellular processes, such as gene expression and metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(trifluoromethyl)pyridin-2-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-(trifluoromethyl)pyridine with ammonia, followed by hydrolysis to introduce the hydroxyl group at the second position. The reaction typically requires the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of transition metal catalysts in the vapor-phase chlorination/fluorination process can yield high-purity intermediates that are subsequently converted to the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 3-Amino-6-(trifluoromethyl)pyridin-2-ol is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules. It is also investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent .
Industry: Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it an essential intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of 3-Amino-6-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and leading to various biological effects. The hydroxyl and amino groups also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Amino-6-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)-2-pyridone
- 2-Fluoro-3-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 3-Amino-6-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both an amino and a hydroxyl group on the pyridine ring. This dual functionality enhances its reactivity and versatility in chemical synthesis. Additionally, the trifluoromethyl group imparts increased stability and lipophilicity, making it more effective in biological applications .
Properties
IUPAC Name |
3-amino-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(10)5(12)11-4/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBOWOBNMUXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653863 | |
| Record name | 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-43-2 | |
| Record name | 3-Amino-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


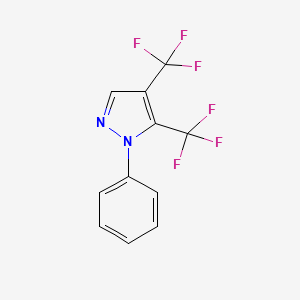

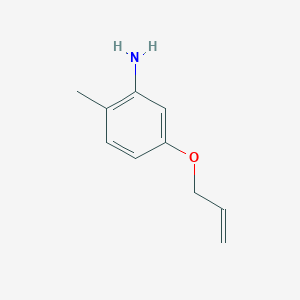
![3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1387999.png)
![2-(Benzo[d]thiazol-6-yloxy)acetic acid](/img/structure/B1388000.png)




![4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1388006.png)
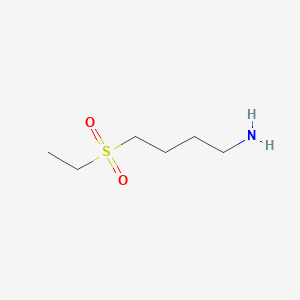
![2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile](/img/structure/B1388009.png)
